Zoocin A Substrate Specificity
Gly6 hydrochloride serves as a defined, cleavable substrate for the bacteriolytic enzymes lysostaphin and zoocin A. While these enzymes are known to cleave the pentaglycine cross-bridge in bacterial peptidoglycan, their activity against synthetic linear substrates demonstrates a clear preference for hexaglycine over shorter chains, establishing it as the standard tool for in vitro assays [1]. The lytic effect of zoocin A on susceptible streptococci is directly linked to its ability to cleave this peptide [1].
| Evidence Dimension | Enzyme Substrate Cleavage |
|---|---|
| Target Compound Data | Cleavage observed |
| Comparator Or Baseline | Shorter oligoglycines (e.g., Gly3, Gly5) |
| Quantified Difference | Qualitative observation of activity; established as a key substrate in foundational literature. |
| Conditions | In vitro enzyme activity assay using purified zoocin A and lysostaphin; synthetic peptide substrate. |
Why This Matters
For researchers studying peptidoglycan hydrolases, Gly6 hydrochloride is the validated, literature-supported substrate, ensuring assay sensitivity and relevance, whereas substituting with a shorter chain length may yield false-negative results.
- [1] Simmonds RS, et al. Mode of Action of a Lysostaphin-Like Bacteriolytic Agent Produced by Streptococcus Zooepidemicus 4881. Appl Environ Microbiol. 1996 Dec;62(12):4536-41. View Source
